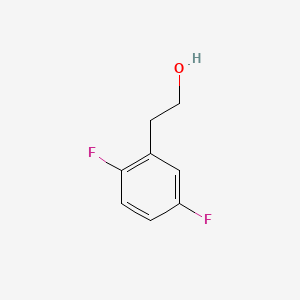![molecular formula C18H17N3O2S B2682421 1-benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105245-80-4](/img/structure/B2682421.png)
1-benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a furan ring, a thiadiazole ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the following steps:
Formation of the Furan-2-yl-1,3,4-thiadiazole Intermediate:
Formation of the Piperidine Intermediate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of 1-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways such as the p53 pathway.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Comparación Con Compuestos Similares
1-Benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can be compared with other similar compounds, such as:
1-Benzoyl-4-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperidine: This compound has a thiophene ring instead of a furan ring, which may result in different electronic properties and biological activity.
1-Benzoyl-4-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]piperidine: This compound has a pyridine ring instead of a furan ring, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited for various applications.
Propiedades
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKFQPWIIGRGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)
![4-[1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbonyl]morpholine](/img/structure/B2682347.png)




![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)

![Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2682359.png)

